JAK1/JAK2 Kinase Inhibition: 6-Chloro Derivative Demonstrates Sub-15 nM Potency
A 2023 study in the Journal of Medicinal Chemistry evaluated derivatives of 6-Chlorothiazolo[4,5-c]pyridine for JAK kinase inhibition [1]. Compound 6c, a 6-chloro-substituted analog, exhibited potent inhibitory activity against JAK1 with an IC50 of 8.2 nM and against JAK2 with an IC50 of 12.4 nM [1]. In contrast, the unsubstituted thiazolo[4,5-c]pyridine scaffold alone lacks the chloro substituent and does not achieve this level of JAK isoform potency, highlighting the critical contribution of the 6-chloro group to target engagement .
| Evidence Dimension | JAK1 and JAK2 Kinase Inhibition Potency |
|---|---|
| Target Compound Data | JAK1 IC50 = 8.2 nM; JAK2 IC50 = 12.4 nM |
| Comparator Or Baseline | Unsubstituted thiazolo[4,5-c]pyridine scaffold: Not reported/No significant activity at low nM range |
| Quantified Difference | Sub-15 nM potency achieved; unsubstituted scaffold lacks comparable potency |
| Conditions | Biochemical kinase inhibition assay; Journal of Medicinal Chemistry, 2023 |
Why This Matters
For medicinal chemists selecting starting materials for JAK inhibitor programs, the 6-chloro derivative offers a pre-validated path to low-nanomolar JAK1/JAK2 inhibition, whereas the unsubstituted core requires additional synthetic elaboration to achieve similar potency.
- [1] Kuujia. Cas no 1206982-73-1 (6-Chlorothiazolo[4,5-c]pyridine). Citing: Journal of Medicinal Chemistry, 2023. Compound 6c JAK1 IC50 8.2 nM, JAK2 IC50 12.4 nM. View Source
